![molecular formula C7H14N2O2S B14502110 2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide CAS No. 64847-67-2](/img/structure/B14502110.png)
2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its unique structure, which includes a sulfanylethyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide typically involves the reaction of 2-methylpropanoyl chloride with 2-aminoethanethiol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also minimize human error and improve safety.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide involves its interaction with specific molecular targets. The sulfanylethyl group can form disulfide bonds with thiol groups in proteins, potentially altering their function. The amide group can also participate in hydrogen bonding, influencing the compound’s binding affinity to various biological targets.
Comparison with Similar Compounds
Similar Compounds
N-[(2-sulfanylethyl)carbamoyl]propanamide: Lacks the methyl group on the carbon chain.
2-Methyl-N-[(2-hydroxyethyl)carbamoyl]propanamide: Contains a hydroxyethyl group instead of a sulfanylethyl group.
Uniqueness
2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide is unique due to the presence of both a methyl group and a sulfanylethyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming disulfide bonds, which are not observed in its analogs.
Properties
CAS No. |
64847-67-2 |
|---|---|
Molecular Formula |
C7H14N2O2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
2-methyl-N-(2-sulfanylethylcarbamoyl)propanamide |
InChI |
InChI=1S/C7H14N2O2S/c1-5(2)6(10)9-7(11)8-3-4-12/h5,12H,3-4H2,1-2H3,(H2,8,9,10,11) |
InChI Key |
VPQUJKMXNSVXBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(=O)NCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


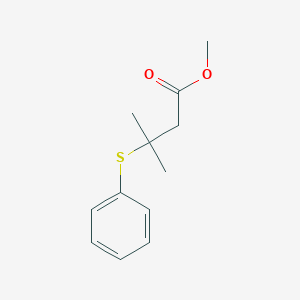
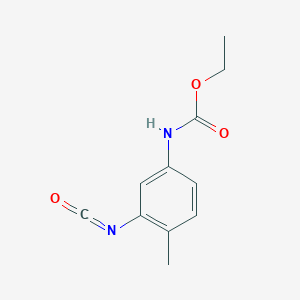
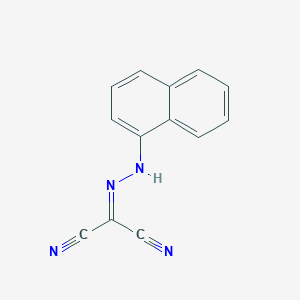
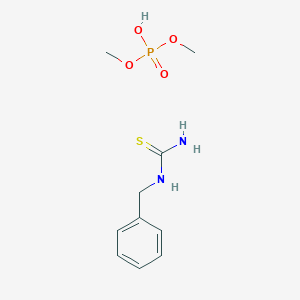
![5-[2-(4-Iodophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14502057.png)
![1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole;oxalic acid](/img/structure/B14502059.png)
![2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14502060.png)
![2-Butenedioic acid, 2-[(4-methylphenyl)thio]-, dimethyl ester, (Z)-](/img/structure/B14502063.png)
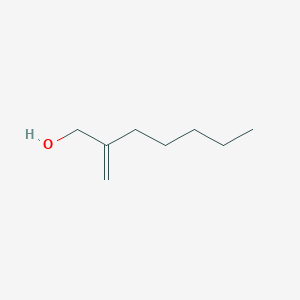

![11,12-Dihydro-1H-benzo[f]pyrimido[2,1-a]isoquinoline-1,3(2H)-dione](/img/structure/B14502077.png)
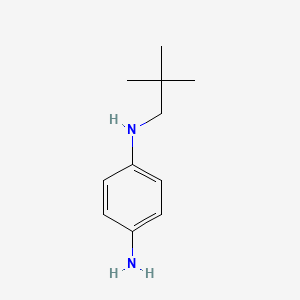
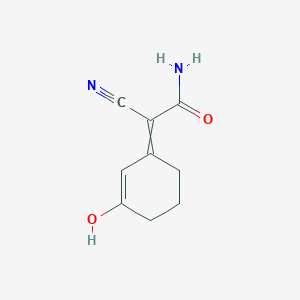
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate](/img/structure/B14502101.png)
